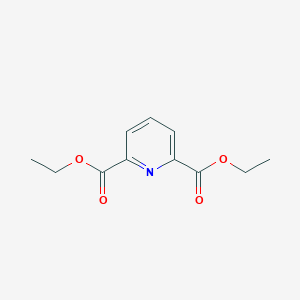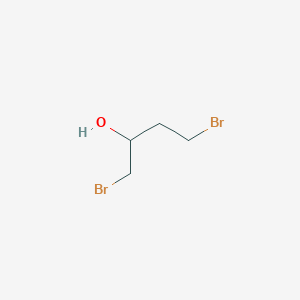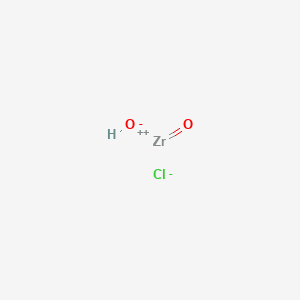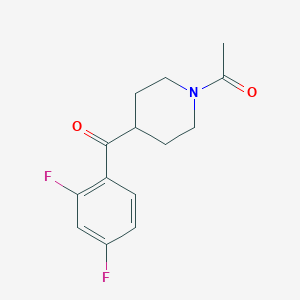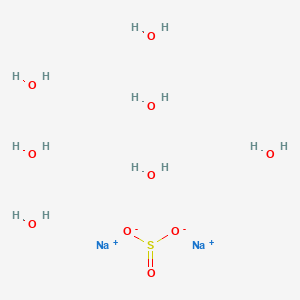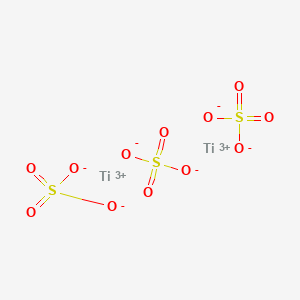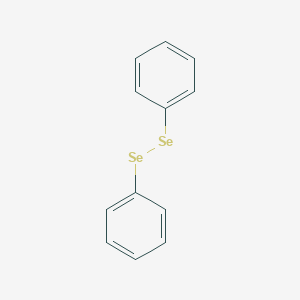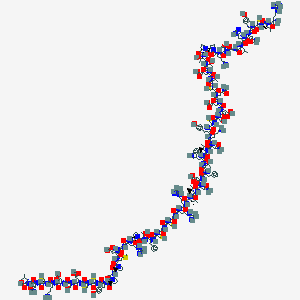
2-(N-モルホリノ)エタンスルホン酸一水和物
概要
説明
2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.
科学的研究の応用
酵素アッセイ
研究者は、6.0〜7.0のpH範囲における緩衝能のために、2-(N-モルホリノ)エタンスルホン酸一水和物を酵素アッセイに使用しています。 このわずかに酸性な環境は、多くの酵素反応に最適であり、MESの低いUV吸収は、分光光度測定による干渉を最小限に抑えます .
有機合成における触媒作用
2-(N-モルホリノ)エタンスルホン酸一水和物は、有機合成における水溶性触媒として応用されています。 これは、特にイソインドロ[2,1-a]キナゾリンの合成において有用であり、穏やかな条件下で環境への配慮をしながら反応効率を高めます .
キャピラリー電気クロマトグラフィー
この化合物は、キャピラリー電気クロマトグラフィーにも最適な選択肢です。 その低いイオン移動度は、高精度で分子の分離を可能にし、カコジル酸などの毒性化合物に対するより安全な代替手段を提供します .
バイオプロセス精製
最後に、2-(N-モルホリノ)エタンスルホン酸一水和物は、血液成分の精製バイオプロセスで使用されます。 その緩衝特性は、血液製品の品質と安全性を確保するために正確なpH制御を必要とするプロセスにおいて不可欠です .
作用機序
Target of Action
MES monohydrate, also known as MES hydrate or 2-Morpholinoethanesulfonic acid hydrate, is primarily used as a buffering agent in biological and biochemical research
Mode of Action
MES monohydrate operates by maintaining a stable pH range of 6.0-7.0, making it ideal for biological systems that require a slightly acidic environment . Its low UV absorbance minimizes interference with spectrophotometric measurements, while its minimal temperature dependence ensures reliable buffering capacity across various temperatures .
Biochemical Pathways
As a buffering agent, MES monohydrate does not directly participate in biochemical pathways. Instead, it helps maintain the pH stability necessary for various biochemical reactions to occur. It is compatible with a variety of biological molecules and enzymatic reactions, making it a versatile choice for maintaining pH stability in various experimental conditions .
Pharmacokinetics
It is highly soluble in water, which aids in its distribution throughout a solution .
Result of Action
The primary result of MES monohydrate’s action is the maintenance of a stable pH environment. This stability is crucial for ensuring accurate and consistent results in diverse experimental settings, such as enzyme assays, cell culture, and protein purification processes .
Action Environment
The effectiveness of MES monohydrate can be influenced by environmental factors such as temperature and concentration. It exhibits minimal temperature dependence, providing reliable buffering capacity across a range of temperatures commonly encountered in laboratory settings . Its action is also influenced by its concentration in a solution, with its buffering capacity being most effective within a pH range of 5.5-6.7 .
生化学分析
Biochemical Properties
MES monohydrate plays a crucial role in biochemical reactions by maintaining a stable pH environment, which is essential for the proper functioning of enzymes and other biomolecules. It interacts with various enzymes, proteins, and other biomolecules, ensuring that their activity is not compromised by fluctuations in pH. For instance, MES monohydrate is commonly used in enzyme assays, cell culture media, and protein purification processes. Its low metal ion binding capacity makes it suitable for reactions involving metal ions, as it does not interfere with their activity .
Cellular Effects
MES monohydrate influences various cellular processes by providing a stable pH environment, which is critical for cell function. It is used in cell culture media to maintain the optimal pH for cell growth and proliferation. MES monohydrate has been shown to have minimal toxicity compared to other buffers like Tris and phosphate, making it a preferred choice for cell culture applications. It also plays a role in regulating cell signaling pathways, gene expression, and cellular metabolism by ensuring that the pH remains within the physiological range .
Molecular Mechanism
At the molecular level, MES monohydrate exerts its effects by acting as a buffering agent, maintaining the pH of the solution within a narrow range. It achieves this by accepting or donating protons (H+ ions) in response to changes in the concentration of hydrogen ions in the solution. This buffering action helps stabilize the pH, which is crucial for the proper functioning of enzymes and other biomolecules. MES monohydrate’s low metal ion binding capacity ensures that it does not interfere with metal-dependent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MES monohydrate can change over time due to factors such as stability and degradation. MES monohydrate is known for its chemical and enzymatic stability, which allows it to maintain its buffering capacity over extended periods. It is important to store MES monohydrate solutions properly to prevent degradation. Long-term studies have shown that MES monohydrate remains effective in maintaining pH stability in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of MES monohydrate can vary with different dosages in animal models. At optimal dosages, MES monohydrate effectively maintains the pH of biological fluids without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects. Studies have shown that the threshold for toxicity varies depending on the species and the specific experimental conditions. It is important to carefully monitor the dosage to avoid any potential toxic effects .
Metabolic Pathways
MES monohydrate is involved in various metabolic pathways by maintaining the pH stability required for enzymatic reactions. It interacts with enzymes and cofactors involved in metabolic processes, ensuring that the reactions proceed efficiently. MES monohydrate’s buffering capacity helps regulate the metabolic flux and maintain the levels of metabolites within the desired range. This makes it an essential component in studies involving metabolic pathways .
Transport and Distribution
Within cells and tissues, MES monohydrate is transported and distributed primarily through passive diffusion due to its high solubility in water. It does not readily bind to cellular transporters or binding proteins, which allows it to move freely within the cellular environment. This property ensures that MES monohydrate can effectively buffer the pH in various cellular compartments without being sequestered or accumulated in specific areas .
Subcellular Localization
MES monohydrate is distributed throughout the cell, including the cytoplasm and various organelles, where it helps maintain the pH stability required for cellular processes. Its zwitterionic nature allows it to interact with different cellular components without being confined to specific compartments. This widespread distribution ensures that MES monohydrate can effectively buffer the pH in different subcellular locations, supporting the proper functioning of enzymes and other biomolecules .
特性
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-morpholino)ethanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is MES monohydrate frequently used in plant tissue culture media?
A1: MES monohydrate serves as a buffering agent, maintaining stable pH levels crucial for plant cell growth and development. Its effectiveness stems from its pKa value (6.15 at 25°C), aligning well with the physiological pH range preferred by most plant cells [, ]. This buffering capacity ensures optimal nutrient availability and prevents pH fluctuations that could hinder in vitro plant regeneration.
Q2: Can MES monohydrate be utilized to mimic the acidic tumor microenvironment in cancer research?
A2: Yes, researchers have employed MES monohydrate to simulate the acidic conditions prevalent in tumor microenvironments []. By acidifying the cell culture media, MES monohydrate helps researchers study the impact of acidic pH on cancer cell behavior, particularly its role in drug resistance. This approach holds promise for developing novel therapeutic strategies to overcome multidrug resistance in cancer.
Q3: How does the use of MES monohydrate in soil testing contribute to environmental sustainability?
A3: The traditional Shoemaker-McLean-Pratt (SMP) buffer used for determining lime requirements in soil contains hazardous chemicals like chromium and p-nitrophenol. Research indicates that MES monohydrate, combined with other non-hazardous components, can effectively mimic the pH characteristics of the SMP buffer []. This innovative approach provides a safer alternative for soil testing while generating accurate lime recommendations and minimizing environmental hazards.
Q4: What insights did X-ray crystallography provide regarding the structure of an ARM lipase crystallized with MES monohydrate?
A4: Researchers successfully crystallized a novel thermostable ARM lipase using MES monohydrate as a component of the crystallization buffer []. Subsequent X-ray diffraction analysis, including crystals grown in microgravity, revealed the three-dimensional structure of this enzyme at a resolution of 2.3 Å. This structural information sheds light on the enzyme's thermostability and solvent tolerance, paving the way for its potential applications in various biotechnological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

